Cynaropicrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cynaropicrin is a naturally occurring compound found in artichoke (Cynara cardunculus L.) []. It belongs to a class of chemicals called sesquiterpene lactones []. Researchers are interested in cynaropicrin because it has shown various biological activities in laboratory studies. Here's a closer look at some areas of scientific research on cynaropicrin:

Antioxidant Activity:

Some studies have shown that cynaropicrin exhibits antioxidant properties []. Antioxidants are compounds that can help protect cells from damage caused by free radicals.

Liver Health:

Other research has investigated the potential effects of cynaropicrin on liver health. In vitro and animal studies suggest cynaropicrin may play a role in liver protection and regeneration [, ]. However, more research is needed to understand how this might apply to humans.

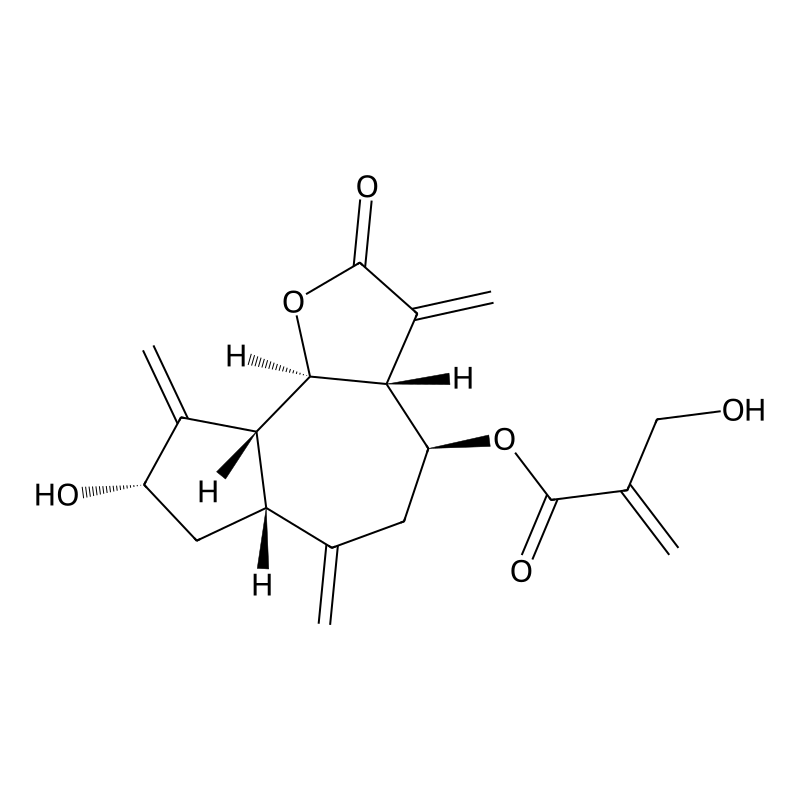

Cynaropicrin is a naturally occurring sesquiterpene lactone primarily isolated from the artichoke plant (Cynara scolymus). It possesses a complex 5-7-5 fused tricyclic structure characterized by six chiral centers and multiple exo-olefins. This compound is notable for its bitter taste, which contributes to the flavor profile of artichokes. The molecular formula of cynaropicrin is C19H22O6, and it has a molecular weight of approximately 346.4 g/mol .

Cynaropicrin exhibits a wide range of bioactivities, including anti-inflammatory, anti-tumor, and antiviral properties [, , ]. Its mechanism of action for these various effects is still being explored. Here are some key aspects:

- Anti-inflammatory effects: Studies suggest Cynaropicrin inhibits the production of TNF-α, a cytokine involved in inflammation []. It may also suppress the release of nitric oxide, another inflammatory mediator [].

- Anti-tumor activity: Cynaropicrin has shown promise in inducing cell death in certain cancer cell lines []. The exact mechanism is being investigated, but it may involve disrupting cellular processes like tubulin function and c-Myc signaling [].

- Other potential effects: Cynaropicrin might possess antiviral and anti-parasitic properties, but further research is needed to understand the underlying mechanisms [].

Cynaropicrin exhibits several significant chemical reactivities, particularly due to its α,β-unsaturated carbonyl moiety. This structure allows it to undergo Michael addition reactions, where it can react with nucleophiles such as thiols. For instance, cynaropicrin covalently binds to the thiol group of cysteine residues in proteins, which plays a role in its biological activities . Additionally, it has been shown to decrease intracellular glutathione levels, impacting various cellular signaling pathways .

Cynaropicrin demonstrates diverse biological activities:

- Antitumor Activity: It has been shown to induce apoptosis in various cancer cell lines, including U937 and Jurkat T cells. The pro-apoptotic effects are mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often hyperactivated in cancers .

- Anti-inflammatory Effects: Cynaropicrin inhibits the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide in macrophages stimulated by lipopolysaccharides. This suggests its potential use in managing inflammatory conditions .

- Antioxidant Properties: It activates the Nrf2 pathway in keratinocytes, leading to reduced reactive oxygen species generation and protection against UV-induced damage .

- Antimicrobial Activity: The compound shows inhibitory effects on bacterial growth by targeting enzymes involved in peptidoglycan synthesis .

Cynaropicrin can be synthesized through various methods:

- Natural Biosynthesis: In plants, cynaropicrin is biosynthesized from farnesyl pyrophosphate via a series of enzymatic reactions involving cytochrome P450 oxidases and other intermediates like germacrene A and costunolide .

- Total Synthesis: A notable synthetic route involves starting from (S)-α-pinene, utilizing stereoselective Favorskii rearrangement and indium-promoted diastereoselective Barbier reactions . This method allows for the production of cynaropicrin in a laboratory setting.

Cynaropicrin has several applications across different fields:

- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being explored as a therapeutic agent for various diseases, including cancer and hepatitis C .

- Cosmetics: Its antioxidant properties make it a candidate for formulations aimed at preventing photoaging and skin damage due to UV exposure .

- Agriculture: The compound has demonstrated antifeedant activity against certain pests, suggesting potential use as a natural pesticide .

Research indicates that cynaropicrin's interactions with cellular components are crucial for its biological effects. For instance:

- It induces proteolytic cleavage of protein kinase C delta (PKCδ), which is essential for its pro-apoptotic activity .

- Cynaropicrin's ability to modulate STAT3 activity through redox-dependent mechanisms highlights its role in cancer cell signaling pathways .

These interactions underscore the compound's potential as a target for drug development.

Cynaropicrin shares structural and functional similarities with other sesquiterpene lactones. Below is a comparison with selected compounds:

| Compound | Source | Key Activity | Unique Features |

|---|---|---|---|

| Costunolide | Costus speciosus | Antitumor | Similar structure; less potent against TNF-α |

| Artemisinin | Artemisia annua | Antimalarial | Different mechanism; used primarily for malaria treatment |

| Lactucopicrin | Lactuca sativa | Anti-inflammatory | Lower cytotoxicity compared to cynaropicrin |

| Helminthosporin | Helminthosporium | Antifungal | Different target site; specific to fungi |

Cynaropicrin's unique ability to modulate multiple signaling pathways while exhibiting strong cytotoxicity sets it apart from these similar compounds. Its specific interactions with cysteine residues also enhance its therapeutic potential.

C19H22O6 Composition Analysis

Cynaropicrin exhibits a complex molecular composition with the chemical formula C19H22O6, corresponding to a molecular weight of 346.3744 g/mol and a monoisotopic mass of 346.141638 g/mol [1] [2] [3]. The molecular formula indicates a high degree of unsaturation, reflecting the presence of multiple ring systems and double bonds within the structure. The compound contains nineteen carbon atoms, twenty-two hydrogen atoms, and six oxygen atoms, representing a sesquiterpene lactone framework [4] [5].

The molecular composition analysis reveals several key structural features that define cynaropicrin's chemical identity. The compound maintains a chemical abstracts service number of 35730-78-0 [1] [5] and possesses an InChI key of KHSCYOFDKADJDJ-NQLMQOPMSA-N [3] [5], providing unique identifiers for computational and database applications. The molecular architecture demonstrates compliance with Lipinski's rule of five, indicating favorable drug-like properties [5].

5-7-5 Fused Tricyclic Skeleton Configuration

The structural backbone of cynaropicrin is characterized by a distinctive 5-7-5 fused tricyclic skeleton, specifically an azuleno[4,5-b]furan ring system [1] [6] [7]. This tricyclic arrangement consists of a five-membered furan ring fused to a seven-membered azulene ring, which is subsequently fused to another five-membered lactone ring [4] [8]. The azuleno[4,5-b]furan core structure represents a guaianolide-type sesquiterpene lactone framework [4] [8].

The 5-7-5 ring fusion pattern creates a rigid molecular scaffold that significantly influences the compound's three-dimensional conformation and biological activity [6]. The tricyclic system exhibits considerable ring strain, particularly in the seven-membered azulene ring, which adopts a non-planar conformation to minimize angular and torsional strain [6]. The furan ring component contributes to the overall aromaticity of the system while maintaining planarity, whereas the lactone ring provides additional conformational constraints [7].

Stereochemical Complexity and Chiral Centers

Cynaropicrin possesses six defined stereocenters, creating significant stereochemical complexity within the molecule [2] [3] [6]. The absolute configuration has been determined as (3aR,4S,6aR,8S,9aR,9bR) based on spectroscopic and computational studies [2] [5]. Each stereocenter contributes to the overall three-dimensional architecture and influences the molecule's biological activity and physicochemical properties [6].

The stereochemical arrangement creates distinct spatial orientations for the hydroxyl groups and exo-olefinic substituents. The α-methylene-γ-butyrolactone moiety exhibits specific stereochemical requirements for biological activity, with the natural configuration being essential for maintaining pharmacological potency [9] [7]. The stereochemical complexity results in a total of 64 possible stereoisomers, though only the naturally occurring configuration exhibits the characteristic biological activities associated with cynaropicrin [6].

Functional Group Dynamics

α-Methylene-γ-butyrolactone Reactivity

The α-methylene-γ-butyrolactone moiety represents the most pharmacologically significant functional group within cynaropicrin [9] [7]. This structural feature contains an α,β-unsaturated carbonyl system that exhibits exceptional reactivity toward nucleophilic addition reactions, particularly Michael addition [6] [7]. The electrophilic nature of the α-methylene carbon allows for covalent modification of cellular nucleophiles, including cysteine residues in proteins and glutathione [6].

The γ-butyrolactone ring contributes to the compound's biological activity through its capacity to undergo ring-opening reactions under physiological conditions [7]. The lactone carbonyl group exhibits characteristic infrared absorption bands and nuclear magnetic resonance chemical shifts that facilitate structural identification [10] [11]. The α-methylene group displays distinctive proton nuclear magnetic resonance signals, typically appearing as broad singlets due to the lack of vicinal coupling [10].

Hydroxyl Group Spatial Arrangements

Cynaropicrin contains two hydroxyl groups positioned at strategically important locations within the molecular framework [2] [6]. The secondary hydroxyl group at the C-3 position exhibits equatorial orientation, minimizing steric interactions with adjacent substituents [6]. The primary hydroxyl group is located on the side chain attached to the C-8 position, providing additional hydrogen bonding capability [2] [5].

The spatial arrangement of these hydroxyl groups influences the compound's solubility profile and intermolecular interactions. The C-3 hydroxyl group participates in intramolecular hydrogen bonding with nearby oxygen atoms, stabilizing specific conformational states [6]. The side chain hydroxyl group enhances water solubility and provides sites for potential derivatization [12]. Both hydroxyl groups contribute to the compound's capacity for hydrogen bond formation with biological targets [5].

Conformational Analysis of Olefinic Bonds

Cynaropicrin contains four exo-olefinic double bonds that significantly influence its conformational behavior [6] [7]. These olefinic bonds are positioned at strategic locations throughout the molecular framework, creating multiple sites of unsaturation that contribute to the compound's rigidity [6]. The exo-methylene groups exhibit characteristic nuclear magnetic resonance coupling patterns and chemical shifts that facilitate structural assignment [10] [11].

The conformational analysis reveals that the olefinic bonds adopt specific orientations to minimize steric interactions and maximize stability [6]. The double bonds exhibit restricted rotation, creating defined conformational states that influence biological activity [7]. The presence of multiple olefinic groups increases the compound's susceptibility to oxidation and cycloaddition reactions, which may contribute to its mechanism of action [6].

Physicochemical Characterization

Solubility Profile Across Solvent Systems

Cynaropicrin exhibits limited aqueous solubility, with calculated values of approximately 1.60 g/L at ambient temperature [5]. The compound demonstrates significantly enhanced solubility in organic solvents, particularly in ethanol-based systems where a 1:1 ethanol:phosphate buffered saline solution achieves concentrations of 0.5 mg/mL [13] [14]. The calculated partition coefficient (LogP) of 0.54 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics [5].

The solubility profile reflects the compound's amphiphilic nature, with both hydrophilic and lipophilic regions contributing to its dissolution behavior [12]. Extraction studies have demonstrated that cynaropicrin can be efficiently extracted using various organic solvents, including dichloromethane, acetone, and ethanol [12] [15]. Deep eutectic solvents and ionic liquid aqueous solutions have shown particular promise for green extraction protocols, achieving extraction yields of up to 6.20% under optimized conditions [12] [15].

Thermal Stability and Degradation Kinetics

The thermal stability of cynaropicrin has been investigated through various analytical techniques, revealing susceptibility to degradation at elevated temperatures [16]. The compound exhibits characteristic thermal transitions that can be monitored using differential scanning calorimetry and thermogravimetric analysis [17]. These thermal events typically include phase transitions, dehydration processes, and eventual decomposition [16] [17].

Degradation kinetic studies indicate that cynaropicrin follows first-order kinetics under thermal stress conditions [16]. The activation energy for thermal decomposition provides insights into the stability of key functional groups, particularly the α-methylene-γ-butyrolactone moiety [16]. Understanding thermal stability is crucial for optimizing storage conditions, extraction protocols, and potential pharmaceutical formulations [17].

Spectroscopic Fingerprint Analysis

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of cynaropicrin [10] [11] [18]. Proton nuclear magnetic resonance analysis reveals excellent signal purity for specific resonances, particularly the H-13b signal, which serves as a reliable quantification marker [10] [11]. The spectroscopic fingerprint includes characteristic chemical shifts for the α-methylene protons, hydroxyl groups, and aromatic systems [10] [19].

Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns that support structural assignments [19]. Ultraviolet-visible spectroscopy reveals absorption characteristics consistent with the extended conjugation present in the tricyclic system [20] [21]. Infrared spectroscopy identifies key functional groups, including the lactone carbonyl stretch and hydroxyl group vibrations [19]. These combined spectroscopic techniques provide a comprehensive analytical profile for compound identification and purity assessment [22].

| Spectroscopic Parameter | Characteristic Value | Structural Assignment |

|---|---|---|

| ¹H NMR (H-13b) | δ 6.31 ppm (br s) | α-Methylene proton |

| ¹³C NMR (C-11) | δ 169.8 ppm | Lactone carbonyl |

| IR (C=O stretch) | 1760 cm⁻¹ | γ-Lactone |

| UV-Vis (λmax) | 242 nm | π→π* transition |

| MS [M+H]⁺ | m/z 347.1494 | Molecular ion |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Wikipedia

Dates

2: Pieri V, Stuppner H. Quantification of cynaropicrin in artichoke leaf extracts by ¹H NMR spectroscopy. Planta Med. 2011 Oct;77(15):1756-8. doi: 10.1055/s-0030-1271083. Epub 2011 May 12. PubMed PMID: 21567361.

3: Sato T, Hara S, Sato M, Ogawa K, Adams M, Usuki T. Synthesis of cynaropicrin-d(4). Bioorg Med Chem Lett. 2015 Dec 1;25(23):5504-7. doi: 10.1016/j.bmcl.2015.10.065. Epub 2015 Oct 23. PubMed PMID: 26520660.

4: Emendörfer F, Emendörfer F, Bellato F, Noldin VF, Cechinel-Filho V, Yunes RA, Delle Monache F, Cardozo AM. Antispasmodic activity of fractions and cynaropicrin from Cynara scolymus on guinea-pig ileum. Biol Pharm Bull. 2005 May;28(5):902-4. PubMed PMID: 15863902.

5: Yamada K, Ishii Y, Takeda T, Kuroki H, Mitoma C, Uchi H, Furue M, Yamada H. [Effect of Cynaropicrin on 2,3,4,7,8-Pentachlorodibenzofuran-induced Wasting Syndrome and Oxidative Stress]. Fukuoka Igaku Zasshi. 2015 May;106(5):169-75. Japanese. PubMed PMID: 26226680.

6: da Silva CF, Batista Dda G, De Araújo JS, Batista MM, Lionel J, de Souza EM, Hammer ER, da Silva PB, De Mieri M, Adams M, Zimmermann S, Hamburger M, Brun R, Schühly W, Soeiro Mde N. Activities of psilostachyin A and cynaropicrin against Trypanosoma cruzi in vitro and in vivo. Antimicrob Agents Chemother. 2013 Nov;57(11):5307-14. doi: 10.1128/AAC.00595-13. Epub 2013 Aug 12. PubMed PMID: 23939901; PubMed Central PMCID: PMC3811247.

7: Elsebai MF, Koutsoudakis G, Saludes V, Pérez-Vilaró G, Turpeinen A, Mattila S, Pirttilä AM, Fontaine-Vive F, Mehiri M, Meyerhans A, Diez J. Pan-genotypic Hepatitis C Virus Inhibition by Natural Products Derived from the Wild Egyptian Artichoke. J Virol. 2015 Dec 9;90(4):1918-30. doi: 10.1128/JVI.02030-15. PubMed PMID: 26656684; PubMed Central PMCID: PMC4734011.

8: Butturini E, Carcereri de Prati A, Chiavegato G, Rigo A, Cavalieri E, Darra E, Mariotto S. Mild oxidative stress induces S-glutathionylation of STAT3 and enhances chemosensitivity of tumoural cells to chemotherapeutic drugs. Free Radic Biol Med. 2013 Dec;65:1322-30. doi: 10.1016/j.freeradbiomed.2013.09.015. Epub 2013 Oct 1. PubMed PMID: 24095958.

9: Usuki T, Sato M, Hara S, Yoshimoto Y, Kondo R, Zimmermann S, Kaiser M, Brun R, Hamburger M, Adams M. Antitrypanosomal structure-activity-relationship study of synthetic cynaropicrin derivatives. Bioorg Med Chem Lett. 2014 Feb 1;24(3):794-8. doi: 10.1016/j.bmcl.2013.12.099. Epub 2014 Jan 2. PubMed PMID: 24433861.

10: Menin B, Comino C, Portis E, Moglia A, Cankar K, Bouwmeester HJ, Lanteri S, Beekwilder J. Genetic mapping and characterization of the globe artichoke (+)-germacrene A synthase gene, encoding the first dedicated enzyme for biosynthesis of the bitter sesquiterpene lactone cynaropicrin. Plant Sci. 2012 Jul;190:1-8. doi: 10.1016/j.plantsci.2012.03.006. Epub 2012 Mar 23. PubMed PMID: 22608514.

11: Zimmermann S, Oufir M, Leroux A, Krauth-Siegel RL, Becker K, Kaiser M, Brun R, Hamburger M, Adams M. Cynaropicrin targets the trypanothione redox system in Trypanosoma brucei. Bioorg Med Chem. 2013 Nov 15;21(22):7202-9. doi: 10.1016/j.bmc.2013.08.052. Epub 2013 Sep 5. PubMed PMID: 24080104.

12: Ishida K, Kojima R, Tsuboi M, Tsuda Y, Ito M. Effects of artichoke leaf extract on acute gastric mucosal injury in rats. Biol Pharm Bull. 2010;33(2):223-9. PubMed PMID: 20118544.

13: Cheng CH, Costall B, Hamburger M, Hostettmann K, Naylor RJ, Wang Y, Jenner P. Toxic effects of solstitialin A 13-acetate and cynaropicrin from Centaurea solstitialis L. (Asteraceae) in cell cultures of foetal rat brain. Neuropharmacology. 1992 Mar;31(3):271-7. PubMed PMID: 1630595.

14: Mokoka TA, Xolani PK, Zimmermann S, Hata Y, Adams M, Kaiser M, Moodley N, Maharaj V, Koorbanally NA, Hamburger M, Brun R, Fouche G. Antiprotozoal screening of 60 South African plants, and the identification of the antitrypanosomal germacranolides schkuhrin I and II. Planta Med. 2013 Sep;79(14):1380-4. doi: 10.1055/s-0033-1350691. Epub 2013 Aug 8. PubMed PMID: 23929246.

15: Takei K, Hashimoto-Hachiya A, Takahara M, Tsuji G, Nakahara T, Furue M. Cynaropicrin attenuates UVB-induced oxidative stress via the AhR-Nrf2-Nqo1 pathway. Toxicol Lett. 2015 Apr 16;234(2):74-80. doi: 10.1016/j.toxlet.2015.02.007. Epub 2015 Feb 11. PubMed PMID: 25680693.

16: Kang K, Lee HJ, Kim CY, Lee SB, Tunsag J, Batsuren D, Nho CW. The chemopreventive effects of Saussurea salicifolia through induction of apoptosis and phase II detoxification enzyme. Biol Pharm Bull. 2007 Dec;30(12):2352-9. PubMed PMID: 18057725.

17: Cho JY, Kim AR, Joo HG, Kim BH, Rhee MH, Yoo ES, Katz DR, Chain BM, Jung JH. Cynaropicrin, a sesquiterpene lactone, as a new strong regulator of CD29 and CD98 functions. Biochem Biophys Res Commun. 2004 Jan 23;313(4):954-61. PubMed PMID: 14706635.

18: Sovová H, Opletal L, Sajfrtová M, Bártlová M. Supercritical fluid extraction of cynaropicrin and 20-hydroxyecdysone from Leuzea carthamoides DC. J Sep Sci. 2008 May;31(8):1387-92. doi: 10.1002/jssc.200700496. PubMed PMID: 18383243.

19: Zimmermann S, Fouché G, De Mieri M, Yoshimoto Y, Usuki T, Nthambeleni R, Parkinson CJ, van der Westhuyzen C, Kaiser M, Hamburger M, Adams M. Structure-activity relationship study of sesquiterpene lactones and their semi-synthetic amino derivatives as potential antitrypanosomal products. Molecules. 2014 Mar 21;19(3):3523-38. doi: 10.3390/molecules19033523. PubMed PMID: 24662071.

20: Bachelier A, Mayer R, Klein CD. Sesquiterpene lactones are potent and irreversible inhibitors of the antibacterial target enzyme MurA. Bioorg Med Chem Lett. 2006 Nov 1;16(21):5605-9. Epub 2006 Aug 30. PubMed PMID: 16945528.